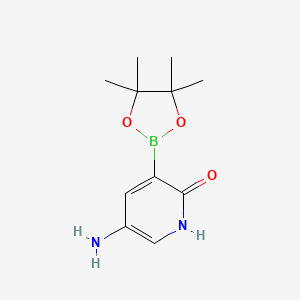

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Description

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a heteroaromatic boron-containing compound with a pyridine core functionalized at positions 3 (tetramethyl-1,3,2-dioxaborolane group) and 5 (amino group), along with a hydroxyl group at position 2. The tetramethyl dioxaborolane (pinacol boronate ester) moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

Molecular Formula |

C11H17BN2O3 |

|---|---|

Molecular Weight |

236.08 g/mol |

IUPAC Name |

5-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-14-9(8)15/h5-6H,13H2,1-4H3,(H,14,15) |

InChI Key |

HUDZNQXTCCOIIB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 5-amino-2-hydroxypyridine with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boronic ester group . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues . The compound can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of boronated heterocycles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Notes:

- B(pin) : Tetramethyl-1,3,2-dioxaborolan-2-yl group.

- *Estimated molecular weight based on formula C₁₀H₁₅BN₂O₃.

Key Comparative Insights:

Core Heterocycle Differences :

- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., CAS 53342-27-1) exhibit two nitrogen atoms, increasing hydrogen-bonding capacity and rigidity compared to pyridine analogs. This makes them suitable for targeting nucleic acid interactions .

- Pyridine vs. Pyrazole : Pyrazole-based boronates (e.g., CAS 1175273-55-8) lack aromatic hydroxyl groups, enhancing lipophilicity and membrane permeability, which is advantageous in drug design .

Substituent Effects: Amino vs. Oxadiazole: The oxadiazole moiety in CAS 1272357-34-2 introduces a planar, electron-deficient ring, improving charge transport in materials science applications . In contrast, the amino group in the target compound enhances nucleophilicity and solubility. Hydroxyl Group: The -OH group at C2 in the target compound distinguishes it from non-hydroxylated analogs, enabling pH-dependent solubility and coordination chemistry .

In contrast, tert-butyl-protected analogs (e.g., CAS 1323919-64-7) show enhanced stability but reduced solubility .

Biological Activity

5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, also known as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C11H17BN2O3

- Molecular Weight : 236.08 g/mol

- CAS Number : 1787251-98-2

Research indicates that 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases such as GSK-3β and ROCK1. In vitro studies have shown that it can inhibit GSK-3β with an IC50 value of approximately 8 nM, indicating strong potency against this target .

- Antiparasitic Activity : The compound has demonstrated antiparasitic effects in various studies. For instance, modifications to the pyridine scaffold have been linked to enhanced activity against specific parasites with EC50 values ranging from 0.010 μM to 0.577 μM depending on the substituents present .

- Cytotoxic Effects : In cell viability assays using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound showed no significant cytotoxicity at concentrations up to 100 µM .

Biological Activity Data Table

| Activity Type | Target/Effect | IC50/EC50 Value | Reference |

|---|---|---|---|

| GSK-3β Inhibition | Enzyme inhibition | 8 nM | |

| Antiparasitic | Various parasites | 0.010 - 0.577 μM | |

| Cytotoxicity | HT-22 and BV-2 cells | >100 µM |

Case Studies

Several studies highlight the biological relevance of this compound:

- Study on GSK-3β Inhibition : A study focused on optimizing compounds for GSK-3β inhibition found that introducing polar groups significantly enhanced both the potency and metabolic stability of derivatives similar to 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol .

- Antiparasitic Activity Evaluation : Another research effort examined various analogs and their activity against parasitic infections. The findings indicated that specific substitutions on the pyridine ring led to a marked increase in bioactivity against targeted parasites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.